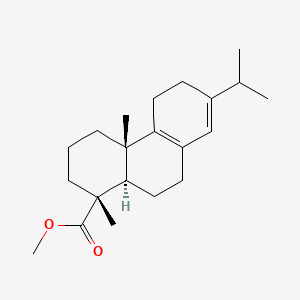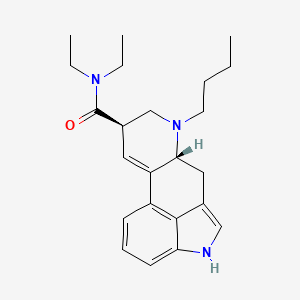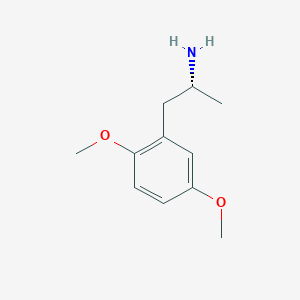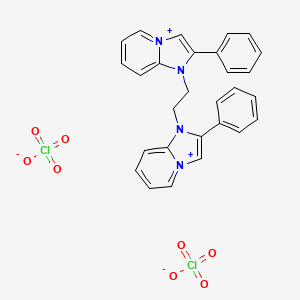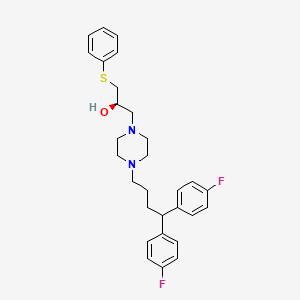
(R)-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is a complex organic compound with a unique structure that includes fluorinated aromatic rings, a piperazine ring, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorinated aromatic groups, and the attachment of the thioether and ethanol functionalities. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of Fluorinated Aromatic Groups: This step often involves the use of fluorinated benzyl halides in nucleophilic substitution reactions.
Attachment of Thioether and Ethanol Functionalities: This can be done through nucleophilic substitution reactions using thiols and alcohols under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic rings can undergo reduction reactions under catalytic hydrogenation conditions.
Substitution: The fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its structure allows for the investigation of binding affinities and the development of new biochemical assays.
Medicine
In medicinal chemistry, ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic rings may enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with polar residues. The thioether linkage may also play a role in modulating the compound’s activity by influencing its conformation and stability.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol: Unique due to its combination of fluorinated aromatic rings, piperazine ring, and thioether linkage.
®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol: Similar structure but may lack one or more functional groups.
Uniqueness
The uniqueness of ®-4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
143759-73-3 |
|---|---|
Fórmula molecular |
C29H34F2N2OS |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C29H34F2N2OS/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2/t27-/m1/s1 |
Clave InChI |
KMONIWZOMQQSPR-HHHXNRCGSA-N |
SMILES isomérico |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C[C@H](CSC4=CC=CC=C4)O |
SMILES canónico |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
